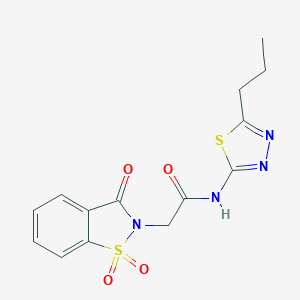![molecular formula C12H11Cl2NO B249516 1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B249516.png)
1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine, also known as DMF-DPh-F, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. It belongs to the class of compounds known as phenylpiperazines, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has been shown to bind to multiple receptor subtypes, including 5-HT1A, 5-HT2A, D2, and α1-adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, decreased levels of corticosterone, and increased levels of brain-derived neurotrophic factor. This compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine for lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it suitable for large-scale production. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for further studies on its long-term effects.
Future Directions
There are many potential future directions for research on 1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, this compound could be further modified to improve its potency and selectivity for specific receptor subtypes. Overall, this compound has significant potential for the development of new drugs and warrants further research.
Synthesis Methods
The synthesis method of 1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine involves the reaction between 3,5-dichlorophenylacetonitrile and 2-furylboronic acid, followed by N-methylation with methyl iodide. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
Scientific Research Applications
1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine has been extensively studied for its potential use in the development of new drugs. It has been shown to possess a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. This compound has also been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
Molecular Formula |
C12H11Cl2NO |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C12H11Cl2NO/c1-15-7-11-2-3-12(16-11)8-4-9(13)6-10(14)5-8/h2-6,15H,7H2,1H3 |
InChI Key |
KVRNDHJOFNNVSM-UHFFFAOYSA-N |
SMILES |
CNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)

![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)

![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)

![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)




![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)